3-[(Tetrahydrofurfuryloxy)methyl]thiophenol
Overview
Description
3-[(Tetrahydrofurfuryloxy)methyl]thiophenol is an organic compound characterized by the presence of a thiophenol group attached to a tetrahydrofurfuryloxy methyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tetrahydrofurfuryloxy)methyl]thiophenol typically involves the reaction of thiophenol with tetrahydrofurfuryl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the thiophenol acts as a nucleophile, attacking the electrophilic carbon in tetrahydrofurfuryl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(Tetrahydrofurfuryloxy)methyl]thiophenol can undergo various chemical reactions, including:
Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The aromatic ring in the thiophenol group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated thiophenol derivatives.
Scientific Research Applications
3-[(Tetrahydrofurfuryloxy)methyl]thiophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-[(Tetrahydrofurfuryloxy)methyl]thiophenol involves its interaction with various molecular targets. The thiophenol group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The tetrahydrofurfuryloxy moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
Thiophenol: A simpler compound with similar reactivity but lacking the tetrahydrofurfuryloxy group.
Tetrahydrofurfuryl Alcohol: Contains the tetrahydrofurfuryloxy group but lacks the thiophenol moiety.
Uniqueness
3-[(Tetrahydrofurfuryloxy)methyl]thiophenol is unique due to the combination of the thiophenol and tetrahydrofurfuryloxy groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
3-(oxolan-2-ylmethoxymethyl)benzenethiol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2S/c15-12-5-1-3-10(7-12)8-13-9-11-4-2-6-14-11/h1,3,5,7,11,15H,2,4,6,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNRYGHSGONMSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COCC2=CC(=CC=C2)S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101199667 | |
Record name | Benzenethiol, 3-[[(tetrahydro-2-furanyl)methoxy]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101199667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443351-06-1 | |
Record name | Benzenethiol, 3-[[(tetrahydro-2-furanyl)methoxy]methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443351-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenethiol, 3-[[(tetrahydro-2-furanyl)methoxy]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101199667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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